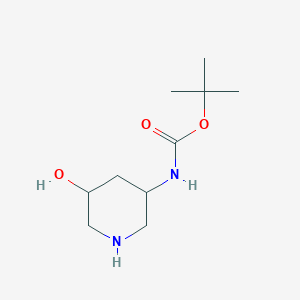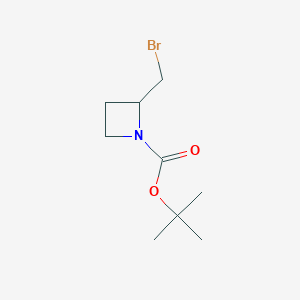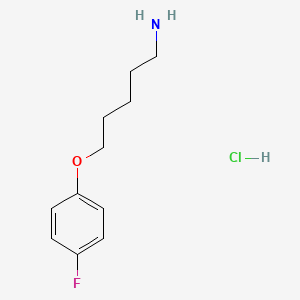
(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
The compound is a hydrochloride salt of an amine, which suggests it could be used in various chemical reactions as a reagent or catalyst . Hydrochloride salts are commonly used in pharmaceuticals and other chemical applications due to their stability and ease of handling .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic chemistry reactions . The exact synthesis pathway would depend on the specific structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography , NMR spectroscopy, and computational methods . The exact structure would depend on the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
The compound, being an amine, could potentially participate in a variety of chemical reactions . Amines can act as bases, nucleophiles, or ligands in various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques . These properties would depend on the specific structure of the compound.Scientific Research Applications
Efficient PFAS Removal by Amine-Functionalized Sorbents
Amine-containing sorbents have been identified as effective for the removal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water supplies. These sorbents utilize electrostatic interactions, hydrophobic interactions, and specific sorbent morphologies to achieve PFAS control in municipal water and wastewater treatment. The development and application of these amine-functionalized sorbents represent a significant advancement in addressing the challenges posed by PFAS in the environment (Ateia et al., 2019).
Amine-functionalized Metal–Organic Frameworks
Amine-functionalized Metal–Organic Frameworks (MOFs) have garnered attention for their potential applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These materials demonstrate high CO2 sorption capacity and are explored for their utility in gas separation, catalysis, and environmental remediation. The synthesis methods, including in situ synthesis, post-modification, and physical impregnation, highlight the versatility of amine-functionalized MOFs in scientific research (Lin et al., 2016).
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds
Advanced oxidation processes (AOPs) have proven effective in the degradation of nitrogen-containing compounds, such as amines and azo dyes, which are resistant to conventional degradation methods. These processes can mineralize these recalcitrant compounds, improving the efficacy of water treatment schemes. The use of AOPs at optimized conditions can lead to highly efficient degradation, underscoring the importance of research into amine-based compounds and their environmental impacts (Bhat & Gogate, 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(1R)-5,6-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-3-5-1-2-9(12)6(5)4-8(7)11;/h3-4,9H,1-2,12H2;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVJAIVQJZWBAB-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@@H]1N)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride](/img/structure/B1449923.png)

![Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1449925.png)

![Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449929.png)







